molecular formula C20H19NO3 B2986000 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide CAS No. 929505-20-4

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide

Cat. No.: B2986000
CAS No.: 929505-20-4
M. Wt: 321.376
InChI Key: OKWSZMFPNWOAGN-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxyacetophenones with aldehydes in the presence of a strong acid catalyst

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: Biologically, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide has shown promise in various assays. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: In the medical field, this compound is being explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases, including cancer and infectious diseases.

Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.

  • Indole derivatives: Structurally similar to benzofurans, indole derivatives also exhibit a range of biological activities.

Uniqueness: N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for distinct reactivity and biological activity compared to other similar compounds.

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Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12(2)20(23)21-15-9-10-16-13(3)19(24-17(16)11-15)18(22)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWSZMFPNWOAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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